molecular formula C36H40O5S B12322992 Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside

Cat. No.: B12322992
M. Wt: 584.8 g/mol
InChI Key: NRALMNQUAKWSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside is a thioglycoside derivative of galactose. This compound is characterized by the presence of ethyl and benzyl groups attached to the galactopyranoside ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose followed by the introduction of thiol and ethyl groups. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyl protecting groups.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected galactopyranosides.

    Substitution: Various alkyl or aryl thiogalactopyranosides.

Scientific Research Applications

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside involves its ability to act as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules in the presence of glycosyltransferases or other catalysts. This process is crucial in the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4,6-tetra-O-benzyl-beta-D-thiogalactopyranoside is unique due to its specific combination of ethyl and benzyl groups, which provide distinct reactivity and stability. This makes it particularly useful in synthetic applications where selective reactions are required.

Properties

IUPAC Name

2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALMNQUAKWSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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